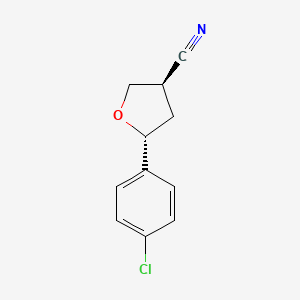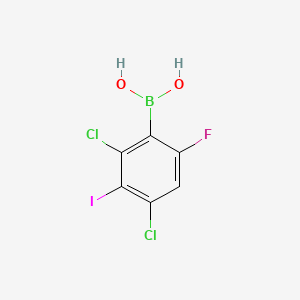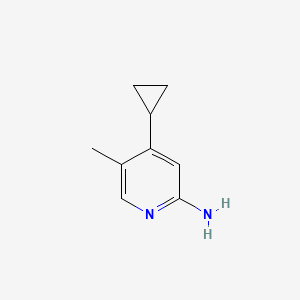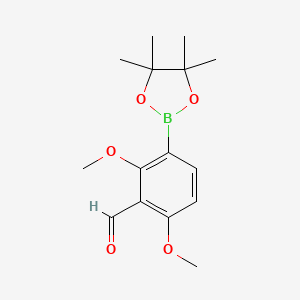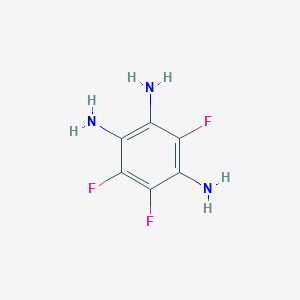
3,5,6-Trifluorobenzene-1,2,4-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trifluorobenzene-1,2,4-triamine is an organic compound with the molecular formula C6H5F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 3, 5, and 6, and three amino groups are attached at positions 1, 2, and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trifluorobenzene-1,2,4-triamine typically involves multiple steps. One common method starts with the nitration of 1,2,4-trifluorobenzene to form 3,5,6-trifluoronitrobenzene. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-Trifluorobenzene-1,2,4-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form derivatives with fewer amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3,5,6-Trifluorobenzene-1,2,4-triamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 3,5,6-Trifluorobenzene-1,2,4-triamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by influencing its electronic properties and interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trifluorobenzene: A simpler analog with only fluorine atoms and no amino groups.
2,4,6-Trifluoroaniline: Contains fluorine atoms and a single amino group.
1,3,5-Triazine-2,4,6-triamine: A triazine derivative with similar amino group substitution.
Uniqueness
3,5,6-Trifluorobenzene-1,2,4-triamine is unique due to the combination of fluorine and amino groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific reactivity and binding characteristics .
Propiedades
Fórmula molecular |
C6H6F3N3 |
|---|---|
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
3,5,6-trifluorobenzene-1,2,4-triamine |
InChI |
InChI=1S/C6H6F3N3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H2 |
Clave InChI |
CLFRURBCTPGGIM-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)N)F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)

